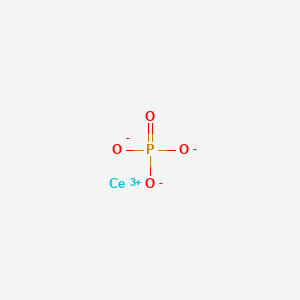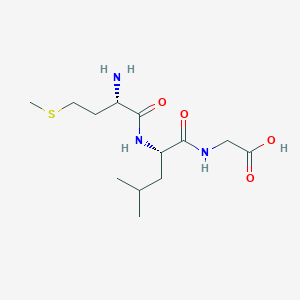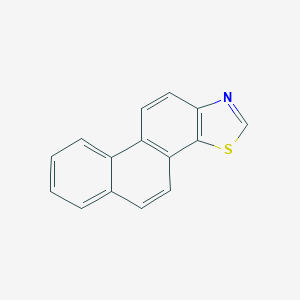![molecular formula C30H52O B089218 [(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol CAS No. 14703-56-1](/img/structure/B89218.png)
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol is a pentacyclic triterpenoid compound that is commonly found in various plant species, including those from the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families . This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol can be synthesized through the reduction of friedelin (friedelan-3-one) using sodium metal, which produces friedelan-3α-ol as the major product . Alternatively, the reduction can be carried out using lithium aluminum hydride or sodium borohydride, which yields friedelan-3β-ol with a high degree of stereospecificity .
Industrial Production Methods
Industrial production of friedelan-28-ol often involves the extraction of friedelin from plant sources using organic solvents such as methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform . Advanced extraction methods like ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis are also employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form friedelin (friedelan-3-one).
Reduction: As mentioned earlier, friedelin can be reduced to form friedelan-28-ol.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium metal, lithium aluminum hydride, and sodium borohydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.
Major Products
Oxidation: Friedelin (friedelan-3-one)
Reduction: Friedelan-3α-ol and friedelan-3β-ol
Substitution: Depending on the nucleophile, various substituted derivatives of friedelan-28-ol can be formed.
Scientific Research Applications
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other triterpenoid compounds.
Mechanism of Action
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol exerts its effects through various molecular targets and pathways. One of the key pathways involved is the AMPK-mTOR signaling pathway, which plays a crucial role in autophagy . This pathway enhances the pharmacological action of friedelan-28-ol, particularly in models of ulcerative colitis . Additionally, friedelan-28-ol has been shown to modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol is part of the friedelane-type triterpenoids, which include compounds such as friedelin (friedelan-3-one) and friedelinol (friedelan-3β-ol) . Compared to these similar compounds, friedelan-28-ol is unique due to its specific hydroxyl group at the 28th position, which contributes to its distinct pharmacological properties .
List of Similar Compounds
- Friedelin (friedelan-3-one)
- Friedelinol (friedelan-3β-ol)
- Other friedelane triterpenoids
This compound stands out among these compounds due to its unique structural features and diverse biological activities .
Properties
CAS No. |
14703-56-1 |
|---|---|
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol |
InChI |
InChI=1S/C30H52O/c1-21-9-8-10-22-26(21,4)12-11-23-27(22,5)14-15-29(7)24-19-25(2,3)13-17-30(24,20-31)18-16-28(23,29)6/h21-24,31H,8-20H2,1-7H3/t21-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1 |
InChI Key |
BHLXLLILEZGSON-UTFSNWJCSA-N |
SMILES |
CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)C)C |
Canonical SMILES |
CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
